Product packaging for 3-(Trimethylsilyl)-1-propanesulfonate(Cat. No.:)

3-(Trimethylsilyl)-1-propanesulfonate

Cat. No.: B8342050
M. Wt: 195.33 g/mol
InChI Key: TVZRAEYQIKYCPH-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research Applications

The journey of 3-(Trimethylsilyl)-1-propanesulfonate in chemical research is intrinsically linked to the advancement of NMR spectroscopy, a powerful technique for elucidating molecular structure. wikipedia.org In the early days of NMR, tetramethylsilane (B1202638) (TMS) was established as the primary internal reference standard for chemical shift measurements in non-aqueous solvents. However, the increasing focus of NMR studies on biological macromolecules, which are typically analyzed in aqueous solutions, necessitated a water-soluble standard that could provide the same level of accuracy and reliability as TMS.

This need led to the exploration of various water-soluble compounds, with Sodium trimethylsilyl (B98337) propionate (B1217596) (TSP) initially being a popular choice. wikipedia.org However, a significant drawback of TSP emerged: its chemical shift is sensitive to the pH of the solution due to the presence of a carboxylic acid group. wikipedia.org This pH dependence could lead to inaccuracies in chemical shift referencing, a critical issue in the meticulous study of proteins and other biomolecules whose conformations and interactions can be influenced by pH.

The introduction of this compound (DSS) provided a superior alternative. The sulfonate group in DSS is the salt of a strong acid, making its chemical shift relatively insensitive to pH changes within a broad, biologically relevant range. wikipedia.org This stability was a pivotal development, establishing DSS as the recommended internal standard for proton NMR spectroscopy of aqueous solutions, particularly in the burgeoning fields of structural biology and proteomics. nih.govwikipedia.org

The evolution of DSS's applications has largely centered on refining its use in NMR. For instance, deuterated versions of DSS, such as 3-(trimethylsilyl)-1-propanesulfonic acid-d6, were developed to be used as a calibration standard in studies focusing on proteins in water, as it is significantly more water-soluble than tetramethylsilane. nih.gov Beyond its foundational role in qualitative NMR, the utility of DSS has expanded into quantitative NMR (qNMR), a technique that allows for the determination of the concentration of substances in a sample. nih.gov In biomedical metabolomics, DSS serves as a crucial internal standard for the accurate quantification of metabolites in biofluids. nih.gov

While its primary application remains in NMR, the unique bifunctional nature of this compound has led to explorations in other areas of chemical science. Notably, it has been identified as a reagent for the synthesis of polyamine block-copolymers. sigmaaldrich.com This application, though less prominent than its role in NMR, highlights the potential of this compound as a building block in polymer chemistry.

Significance in Modern Chemical and Materials Science

The significance of this compound in modern chemical science is most profoundly felt in the field of analytical chemistry, specifically NMR spectroscopy. Its role as a stable and reliable internal standard is fundamental to the accuracy and reproducibility of a vast number of studies involving the structural and functional analysis of biomolecules.

In Structural Biology and Proteomics: The precise determination of the three-dimensional structures of proteins and nucleic acids is paramount to understanding their biological functions. NMR spectroscopy is a key technique in this endeavor, and DSS is the cornerstone of accurate chemical shift referencing in aqueous solutions where these molecules are studied. wikipedia.org The insensitivity of DSS to pH variations ensures that the observed chemical shifts are a true reflection of the molecular environment of the nuclei being studied, rather than an artifact of experimental conditions. wikipedia.org Furthermore, in the field of structural proteomics, DSS is also used in conjunction with techniques like cross-linking mass spectrometry (XL-MS) to probe the structures of proteins and protein complexes. nih.govnih.gov

In Metabolomics: The comprehensive study of metabolites in biological systems, known as metabolomics, relies heavily on quantitative analytical techniques. qNMR, with DSS as an internal standard, provides a powerful platform for the absolute quantification of metabolites in complex biological samples like blood plasma and urine. nih.gov This allows researchers to identify and quantify metabolic biomarkers for diseases, monitor disease progression, and assess the efficacy of therapeutic interventions.

In Materials Science: While the applications of this compound in materials science are less extensive, they represent an emerging area of interest. The compound's utility as a reagent in the synthesis of polyamine block-copolymers points towards its potential in creating novel polymeric materials. sigmaaldrich.com Zwitterionic polymers, which contain both positive and negative charges, are a class of materials with unique properties, including excellent hydration, biocompatibility, and anti-fouling characteristics. researchgate.netrsc.org The structure of this compound, with its cationic trimethylsilyl group and anionic sulfonate group, makes it a potential building block for such zwitterionic materials. These materials have promising applications in biomedical devices, drug delivery systems, and antifouling coatings. rsc.orgmdpi.com

A related compound, 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), has been investigated for the surface modification of materials and in catalysis. researchgate.netmdpi.com For instance, TPS has been used to generate Brønsted acid sites on mesoporous silica (B1680970), creating bifunctional catalysts. mdpi.com This suggests that the trimethylsilyl and sulfonate functionalities of DSS could also be harnessed for surface modification and the development of novel catalytic systems.

Below is a data table summarizing the key properties of this compound:

PropertyValueReference(s)
Chemical Formula C6H15NaO3SSi wikipedia.org
Molar Mass 218.32 g·mol−1 wikipedia.org
Appearance White solid wikipedia.org
Synonyms DSS, Sodium 3-(trimethylsilyl)propane-1-sulfonate, 2,2-Dimethyl-2-silapentane-5-sulfonate sodium salt wikipedia.org
Primary Application Internal standard for proton NMR spectroscopy in aqueous solutions wikipedia.org
Key Advantage Chemical shift is relatively insensitive to pH wikipedia.org

The following interactive data table provides a comparison of this compound (DSS) with another common NMR standard, Sodium trimethylsilyl propionate (TSP):

FeatureThis compound (DSS)Sodium trimethylsilyl propionate (TSP)Reference(s)
Functional Group Sulfonic AcidCarboxylic Acid wikipedia.org
pH Sensitivity of Chemical Shift Relatively InsensitiveSensitive wikipedia.org
Recommended Use Primary standard for aqueous solutions, especially for biological samplesUsed as an NMR standard, but with caution due to pH sensitivity wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O3SSi- B8342050 3-(Trimethylsilyl)-1-propanesulfonate

Properties

Molecular Formula

C6H15O3SSi-

Molecular Weight

195.33 g/mol

IUPAC Name

3-trimethylsilylpropane-1-sulfonate

InChI

InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)/p-1

InChI Key

TVZRAEYQIKYCPH-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCCS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(Trimethylsilyl)-1-propanesulfonate

The synthesis of this compound, commonly handled as its sodium salt (DSS), is achieved through established organometallic and radical chemistry principles. While specific literature detailing its synthesis is not as widespread as for other reagents, logical pathways can be constructed from foundational reactions for analogous structures.

The most plausible synthetic route involves the radical addition of a sulfite (B76179) to an appropriately functionalized allyl silane (B1218182). This pathway is analogous to the well-documented synthesis of the similar compound, sodium 2-(trimethylsilylethanesulfonate, which is prepared from vinyltrimethylsilane. orgsyn.org

The primary precursors for this synthesis are:

Allyltrimethylsilane (B147118) : This serves as the source of the trimethylsilylpropyl backbone.

Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) : These reagents provide the sulfonate group.

A Radical Initiator : Reagents such as tert-butyl perbenzoate are used to initiate the reaction. orgsyn.org

The reaction pathway is a free-radical chain reaction. The initiator decomposes upon heating to generate radicals, which then react with the sulfite source. The resulting radical species adds across the double bond of allyltrimethylsilane. This is followed by a hydrogen abstraction step to yield the final product. The use of an allyl, rather than a vinyl, silane precursor results in the three-carbon chain separating the silicon atom and the sulfonate group.

Specific optimization studies for the synthesis of this compound are not extensively detailed in the surveyed literature. However, based on analogous radical addition reactions, several key parameters are critical for maximizing yield and purity. orgsyn.org

ParameterTypical Considerations for Optimization
Reactant Ratio The molar ratio of allyltrimethylsilane to the sulfite source is crucial. An excess of the sulfite is often used to ensure complete conversion of the silane.
Initiator Concentration The amount of radical initiator must be carefully controlled to maintain a steady rate of reaction without promoting unwanted side reactions.
Temperature The reaction temperature is dictated by the decomposition kinetics of the chosen initiator and the stability of the reactants and products.
Solvent System A solvent system that can solubilize both the organic silane precursor and the inorganic sulfite salt is necessary. Aqueous alcohol solutions are common choices.
Reaction Time The duration of the reaction must be sufficient for completion, which is typically monitored using analytical techniques like NMR spectroscopy.

Advanced Spectroscopic Applications and Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

3-(Trimethylsilyl)-1-propanesulfonate (DSS) has become an indispensable tool in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studies conducted in aqueous media. Its unique chemical properties have led to its development and validation as a primary reference standard and its application in quantitative methodologies.

The establishment of DSS as a reliable internal standard has been crucial for the accuracy and reproducibility of NMR data, especially in biomolecular and metabolomics research. Its validation is based on its performance in various solvent systems and its stability under different experimental conditions.

For proton (¹H) NMR spectroscopy in aqueous solutions, DSS is the recommended internal reference standard, serving as the aqueous-soluble counterpart to tetramethylsilane (B1202638) (TMS), which is used for organic solvents. ucsb.edublogspot.com The insolubility of TMS in water necessitates an alternative like DSS. blogspot.com The chemical shift of the nine equivalent protons of the trimethylsilyl (B98337) group in DSS is set to 0.0 ppm, providing a sharp and easily identifiable reference signal. ucsb.edublogspot.com This allows for consistent and accurate calibration of the ¹H NMR chemical shift scale.

DSS is widely used in deuterium (B1214612) oxide (D₂O), which is the most common solvent for biological NMR studies. labscoop.comtcichemicals.com Its utility extends to mixed solvent systems as well. For instance, deuterated DSS (DSS-d₆) is compatible with and soluble in D₂O, DMSO-d₆, and CD₃OD. bipm.org The use of DSS-d₆ can be advantageous as it avoids potential interference from the compound's own methylene (B1212753) proton signals which are present in the non-deuterated form. ucsb.edu The proton spectrum of non-deuterated DSS also shows signals at approximately 2.91 ppm, 1.75 ppm, and 0.63 ppm, which can sometimes overlap with signals from analytes of interest. wikipedia.org The application of DSS has been demonstrated in complex mixtures such as alcoholic beverages, where DSS-d₆ was used as an internal standard in a D₂O/buffer solution for the analysis of Scotch Whisky. ed.ac.uk

The International Union of Pure and Applied Chemistry (IUPAC) recommends a unified chemical shift scale, where the ¹H signal of DSS (in aqueous solutions) or TMS serves as the primary reference for all other nuclei, including carbon-13 (¹³C). ucsb.edu This method, known as indirect referencing, ensures consistency and comparability of NMR data across different spectrometers and laboratories. ucsb.eduwikipedia.org

Instead of using a separate ¹³C reference compound, the ¹³C chemical shift scale is calibrated based on the absolute frequency of the ¹H DSS reference signal (set to 0 ppm) multiplied by a specific, internationally agreed-upon ratio of the resonance frequencies of ¹³C and ¹H. marioschubert.chscirp.org This ratio (Ξ), for DSS, is defined as 0.251449530. marioschubert.chscirp.orgbmrb.ioauremol.de This approach is particularly critical in biomolecular NMR, where incorrect referencing is a significant problem, with estimates suggesting up to 20% of ¹³C assignments are improperly referenced. wikipedia.org The use of the DSS ¹H signal to indirectly reference ¹³C and ¹⁵N shifts via this ratio calculation is the recommended standard for protein NMR spectroscopy. wikipedia.orgbmrb.io

Table 1: IUPAC-Recommended Chemical Shift Referencing Ratios for Indirect Referencing Relative to the ¹H Signal of DSS. bmrb.io
NucleusChemical Shift Ratio (Ξ)
¹H1.000000000
²H0.153506088
¹³C0.251449530
¹⁵N0.101329118
³¹P0.404808636

A key advantage of DSS as an internal standard is the stability of its trimethylsilyl proton resonance against changes in pH. wikipedia.orgwikipedia.org This is particularly important in biological samples where pH can vary or in experiments designed to study pH-dependent phenomena. Its sulfonate group is a strong acid, meaning it remains ionized over a wide pH range, which contributes to the pH-insensitivity of the nearby trimethylsilyl group's chemical shift. This contrasts with other standards like sodium trimethylsilyl propionate (B1217596) (TSP), whose carboxylate group is a weak acid, making its chemical shift more susceptible to pH variations. wikipedia.orgwikipedia.org

The chemical shift of DSS has also been shown to have a very low dependence on temperature. nmrwiki.org Research has demonstrated that the proton chemical shift of DSS changes by less than 0.002 ppm when the temperature is varied between 20°C and 60°C. nmrwiki.org This thermal stability is crucial for maintaining reference integrity in variable-temperature NMR studies, which are common for investigating protein folding, dynamics, and reaction kinetics. nih.gov The minimal sensitivity of DSS to both pH and temperature ensures that any observed changes in the NMR spectrum can be confidently attributed to the sample itself, rather than fluctuations in the reference signal. ucsb.edusigmaaldrich.com

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of substances in a sample. nih.govresolvemass.caunl.edu The signal intensity in an NMR spectrum is directly proportional to the number of resonant nuclei, allowing for absolute quantification when a certified internal standard of known concentration, such as DSS, is used. nih.govox.ac.uk

In the field of metabolomics, qNMR is employed to measure the concentrations of various metabolites in complex biological mixtures. researchgate.net The accuracy of qNMR for metabolite quantification is highly dependent on the optimization of experimental parameters. nih.govresearchgate.netnih.gov DSS is frequently used as the internal standard in these studies. nih.govresearchgate.net

A study focused on optimizing a qNMR method for quantifying polar metabolites in meat evaluated several factors to achieve the best results. nih.govresearchgate.net These included the choice of extraction solution, reconstitution buffer, and the NMR pulse program. For instance, extraction with 0.6 M perchloric acid and reconstitution in a 20 mM phosphate (B84403) buffer was found to provide a stable baseline and minimize signal overlap for quantifying metabolites in chicken breast. nih.govresearchgate.net The choice of pulse sequence is also critical; a simple 30-degree pulse-acquire experiment (zg30) was shown to have a smaller relative standard deviation (RSD) and was faster than a sequence incorporating water suppression (noesypr1d), leading to better accuracy and precision for quantification. nih.govresearchgate.net

However, it is important to note that DSS may not be suitable for all samples. It has been reported that DSS can interact with cationic peptides, which can affect its chemical shift and signal broadness, diminishing its reliability as a standard in such cases. nih.govresearchgate.net In one study on meat metabolites, DSS was found to interact with components in the sample, leading the researchers to select TSP as a more appropriate standard for their specific application. nih.gov Therefore, validation of the internal standard's inertness within the specific sample matrix is a critical step in the optimization of any qNMR method. bipm.orgnih.gov

Table 2: Example of Optimized ¹H qNMR Conditions for Metabolite Quantification in Meat. nih.govresearchgate.net
ParameterOptimized ConditionRationale
Extraction Solution0.6 M Perchloric AcidProvided stable baseline and minimal additional signal overlap.
Reconstitution Buffer20 mM Phosphate BufferEnsured sample stability and pH control.
Pulse Programzg30 (without water suppression)Showed smaller relative standard deviation (RSD) and faster acquisition time compared to noesypr1d.
Internal StandardTSP (in this specific study)DSS showed interactions with sample components; TSP was found to be more suitable.

Quantitative NMR (qNMR) Methodologies

Application in Complex Mixture Analysis

This compound (DSS) is frequently employed as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in the analysis of complex mixtures, such as those encountered in metabolomics. sigmaaldrich.combipm.orgscientificlabs.co.uk Its primary role is to provide a reference signal for both chemical shift calibration (set to 0.0 ppm) and concentration measurement. sigmaaldrich.comchemeurope.com The nine equivalent protons of the trimethylsilyl group produce a sharp, intense singlet that is typically well-separated from the signals of metabolites in biological samples. scientificlabs.co.ukchemeurope.com

In metabolomics studies involving biofluids like serum or urine, DSS is added to the sample at a known concentration. taylorandfrancis.com The intensity of its signal is then used as a reference to determine the concentrations of various metabolites within the mixture. Its high solubility in aqueous solutions and the relative insensitivity of its chemical shift to pH variations make it a preferred standard over compounds like Trimethylsilyl propionate (TSP), whose carboxylate group is more sensitive to pH changes. wikipedia.orgwikipedia.org

However, the utility of DSS in complex biological mixtures is not without challenges. Research has shown that DSS can interact non-specifically with components in the sample, particularly proteins and other macromolecules found in blood serum or plasma. researchgate.net This interaction can lead to a broadening of the DSS signal and, more critically, a shift in its resonance position, potentially compromising the accuracy of chemical shift referencing and quantification. researchgate.net For instance, in serum samples, the DSS peak can be shifted upfield by as much as 0.03 ppm due to interactions with serum proteins. researchgate.net To mitigate these effects, sample preparation techniques such as ultrafiltration to remove macromolecules or the use of relaxation-edited NMR sequences (like CPMG) are sometimes employed, though these methods have their own limitations. researchgate.net Deuterated versions, such as DSS-d6, are also used to provide a clean signal for quantification in complex protonated solvents. bipm.orgscientificlabs.co.uk

A study on a complex metabolite mixture containing 13 common metabolites used DSS for chemical shift referencing in the demonstration of a 2D NMR method. nih.gov The final concentration of DSS in this study was 0.5 mM in a D₂O solution with a phosphate buffer. nih.gov

Advanced NMR Techniques

The utility of this compound (DSS) as an internal standard extends robustly into the realm of two-dimensional (2D) NMR spectroscopy, where accurate chemical shift referencing is crucial for resolving complex structures and interactions. nih.gov In experiments such as Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), DSS provides the essential 0.0 ppm reference point in the proton (¹H) dimension. nih.govnih.gov

HSQC: The HSQC experiment correlates the chemical shifts of a nucleus (typically ¹³C or ¹⁵N) with its directly attached protons. numberanalytics.com This provides a powerful method for assigning resonances in complex molecules. manchester.ac.uknih.gov DSS is used to reference the ¹H axis, which in turn allows for the correct calibration of the heteronuclear dimension. wikipedia.org The accuracy of these correlations is fundamental for structural elucidation. numberanalytics.com For example, in a study developing a 3D TOCSY-HSQC method for metabolic flux analysis, d6-DSS was included as a chemical shift reference. acs.org

TOCSY: TOCSY experiments reveal correlations between all protons within a spin system, not just those that are directly coupled. numberanalytics.comcolumbia.edu This is particularly useful for identifying complete spin systems in molecules like amino acids or sugars. columbia.edu DSS serves as the stable reference against which all proton shifts in the spin system are measured. nih.gov In a demonstration of a 2D AMS method on a complex mixture of 14 compounds, DSS was used for chemical shift referencing in a ²D ¹H-¹H TOCSY spectrum. nih.gov

NOESY: The NOESY experiment is unique in that it detects through-space correlations between protons that are close to each other (typically <5 Å), providing critical information for determining the three-dimensional structure and conformation of molecules. libretexts.orgyoutube.com Accurate referencing with DSS is vital because the interpretation of NOE cross-peaks relies on the precise identification of the interacting protons based on their chemical shifts. nih.gov Any ambiguity in referencing could lead to incorrect distance restraints and, consequently, an inaccurate structural model.

The table below summarizes the role of DSS in these key 2D NMR experiments.

2D NMR ExperimentPrimary Information ProvidedRole of DSS
HSQC Correlation between directly bonded nuclei (e.g., ¹H-¹³C)Provides accurate ¹H chemical shift reference for precise correlation mapping.
TOCSY Correlation between all protons within a spin systemServes as a stable reference for identifying all protons belonging to a particular molecular fragment.
NOESY Through-space correlations between spatially close protonsEnsures accurate chemical shift assignment, which is critical for deriving correct distance restraints for 3D structure calculation.

While this compound (DSS) is the standard for aqueous solution-state NMR, its application in solid-state NMR (SSNMR) is not conventional. SSNMR studies typically analyze solid, often rigid, samples where molecular tumbling is highly restricted. nih.govnih.gov This leads to significant line broadening from anisotropic interactions like dipolar coupling and chemical shift anisotropy, which are averaged out in solution. nih.gov

Referencing in SSNMR often relies on external standards or on the known chemical shift of a solid substance mixed with the sample. For ¹H SSNMR, adamantane (B196018) is a common secondary reference, with its methylene peak set to 1.87 ppm relative to the primary reference, Tetramethylsilane (TMS). For ¹³C, the methylene carbon of adamantane is referenced to 38.48 ppm.

The properties that make DSS ideal for aqueous solutions—high solubility and mobility—are not advantageous for SSNMR of rigid solids. However, in the context of "soft matter" or gel-like samples studied by SSNMR, where there is a significant aqueous component, DSS could theoretically be used to reference the liquid or mobile portion of the sample. For instance, in studies of hydrogels or certain biological tissues, DSS might provide a reference for mobile species within the solid matrix. There is limited direct evidence in the provided search results of DSS being a standard choice for SSNMR of rigid solids, where techniques and referencing standards differ significantly from solution-state NMR. nih.govnih.gov

NMR Studies of Biomolecules and Intermolecular Interactions

This compound (DSS) is widely accepted as the primary internal standard for NMR studies of proteins and peptides in aqueous solutions. chemeurope.comresearchgate.netnih.gov Its high water solubility and the sharp, well-defined signal from its trimethylsilyl group at 0.0 ppm make it an excellent reference for ¹H chemical shifts. chemeurope.comwikipedia.org The sulfonic acid group ensures its solubility, while the trimethylsilyl group provides a reference signal that is relatively insensitive to changes in pH and temperature, a crucial feature for biological studies where experimental conditions can vary. scientificlabs.co.ukwikipedia.org

The International Union of Pure and Applied Chemistry (IUPAC) recommends DSS for protein NMR spectroscopy. wikipedia.org The ¹H signal of DSS can also be used to indirectly reference ¹³C and ¹⁵N chemical shifts, ensuring consistency across different types of NMR experiments used in protein structure determination and dynamics studies. wikipedia.org

Despite its widespread use, a significant drawback of DSS is its tendency to interact with biomolecules. researchgate.netnih.gov These interactions can be both electrostatic and hydrophobic. nih.gov The negatively charged sulfonate group can interact with positively charged residues on proteins and peptides, while the trimethylsilyl group can engage in hydrophobic interactions. researchgate.net Such interactions have been observed to cause shifts in the resonance of DSS and can affect the chemical shifts of the protein or peptide under investigation, potentially complicating data interpretation. researchgate.netresearchgate.net This is a particular concern when studying cationic peptides, where binding to DSS can be significant. researchgate.netresearchgate.net

PropertyAdvantage for Protein/Peptide NMRPotential Disadvantage
High Water Solubility Allows for use in aqueous buffers necessary for biological samples.-
Sharp ¹H Signal at 0.0 ppm Provides an easily identifiable and precise reference point.Signal can broaden upon interaction with macromolecules. researchgate.net
pH Insensitivity Ensures consistent referencing across a range of biological pH conditions.-
Indirect Referencing Allows for consistent referencing of ¹H, ¹³C, and ¹⁵N spectra. wikipedia.org-
Chemical Structure Amphipathic nature can lead to interactions with biomolecules. nih.govCan bind to proteins and peptides, causing shifts in resonance. researchgate.netnih.gov

The use of this compound (DSS) in NMR studies investigating binding phenomena is a double-edged sword. On one hand, it serves as the necessary reference standard for accurately tracking the chemical shift perturbations that occur when a ligand binds to a protein or other macromolecule. nih.gov On the other hand, DSS itself can participate in binding events, which can complicate the analysis. nih.gov

Concerns have been raised about its propensity to interact with biological molecules through both electrostatic and hydrophobic means. nih.gov Studies have shown that DSS can bind to certain proteins and peptides. researchgate.netresearchgate.net This interaction is problematic because it can alter the chemical shift of the DSS reference signal itself, leading to systematic errors in the measurement of binding-induced chemical shift changes for the molecule of interest. nih.gov

Furthermore, DSS has been shown to self-associate at higher concentrations and to interact with membrane mimetics like detergent micelles, which are commonly used in NMR studies of membrane proteins. nih.gov For example, DSS diffusion is significantly reduced in the presence of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, indicating binding. nih.gov This binding is accompanied by a change in the chemical shift of the DSS signal by up to 60 ppb. nih.gov These interactions highlight the importance of carefully considering the potential for the reference standard to interfere with the system under study. As a result, alternative standards with reduced binding propensity, such as 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (B77799) (DSA), have been proposed for studies involving cationic molecules or membrane environments. researchgate.netnih.gov

Integration with Other Analytical Techniques for Structural Elucidation

The comprehensive structural elucidation of complex molecules, particularly biomolecules, often necessitates a multi-faceted analytical approach. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, its integration with other analytical techniques provides a synergistic effect, yielding a more complete and validated structural picture than could be obtained from any single method. In these integrated or "hyphenated" approaches, this compound (DSS) plays a critical, foundational role by ensuring the accuracy and consistency of the NMR data, which is paramount when combining it with information from disparate analytical sources.

The principle behind integrating various analytical techniques is to leverage the unique strengths of each method to overcome the limitations of others. For instance, while NMR spectroscopy excels at providing information about the solution-state structure, dynamics, and connectivity of atoms within a molecule, X-ray crystallography offers a high-resolution snapshot of the molecule's static structure in a crystalline state. creative-biostructure.comnih.gov Mass Spectrometry (MS), on the other hand, provides precise molecular weight information and details about fragmentation patterns, which is invaluable for determining molecular formulas and identifying components in a mixture. nih.gov

For these datasets to be meaningfully combined, each must be highly accurate and reliable. DSS, as the recommended internal standard for aqueous NMR studies, particularly in protein and nucleic acid research, anchors the NMR data to a universally accepted reference point (0 ppm). uthscsa.eduwikipedia.org This precise calibration of chemical shifts is crucial for several reasons in an integrative structural biology context:

Data Comparability and Validation: Standardized chemical shifts allow for the direct comparison of NMR data obtained from different laboratories or under slightly different conditions. This is essential when validating a crystal structure with solution-state NMR data, as discrepancies can point to true structural differences between the solid and solution states. nih.govwikipedia.org

Confidence in Structural Restraints: The structural information derived from NMR, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from coupling constants, is fundamentally linked to the correct assignment of resonances. Inaccurate chemical shift referencing can lead to misassignments and, consequently, an incorrect structural model.

Complementing X-ray Crystallography: NMR spectroscopy can reveal details about dynamic or disordered regions of a protein that may be poorly resolved in a crystal structure. creative-biostructure.com By accurately referencing the NMR signals with DSS, these flexible regions can be confidently mapped onto the static framework provided by X-ray crystallography, leading to a more complete understanding of the protein's structure and function. stanford.edu

Synergy with Mass Spectrometry: In hyphenated techniques like Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS), DSS ensures the reliability of the NMR component of the analysis. nih.govnih.gov While MS provides the molecular weight of an analyte separated by LC, the DSS-referenced NMR spectrum provides the detailed structural information needed for unambiguous identification.

The following table illustrates the complementary nature of these techniques and the specific role of DSS in the integrated workflow for structural elucidation.

Analytical TechniqueInformation ProvidedRole of this compound (DSS)
NMR Spectroscopy 3D structure in solution, molecular dynamics, atomic connectivity, ligand binding sites.Primary Internal Standard: Provides an accurate and stable reference (0 ppm) for ¹H, ¹³C, and ¹⁵N chemical shifts, ensuring data accuracy and reproducibility. uthscsa.eduucsb.edu
X-ray Crystallography High-resolution static 3D structure in the solid state, crystal packing information.Enables Validation: Allows for confident comparison between the solid-state structure and the DSS-referenced solution-state NMR data to identify conformational changes or dynamic regions. creative-biostructure.comnih.gov
Mass Spectrometry (MS) Precise molecular weight, elemental composition, fragmentation patterns, identification of post-translational modifications.Ensures Reliability in Hyphenated Methods: In LC-NMR-MS, accurate DSS-referenced NMR data provides the definitive structural confirmation for the mass peaks detected by MS. nih.govscioninstruments.com

While DSS is the accepted standard, it is important to note that it can sometimes interact with positively charged residues in proteins, which may affect its chemical shift or broaden its signal. researchgate.netresearchgate.netresearchgate.net In such cases, alternative standards may be considered, but the fundamental principle of precise referencing remains critical for the successful integration of analytical data. The use of a reliable standard like DSS is indispensable for the robustness of hybrid structural methods, which combine experimental data from different sources to generate a single, highly-validated molecular structure.

Catalytic Applications and Mechanistic Investigations

Acid Catalysis by 3-(Trimethylsilyl)-1-propanesulfonate

The presence of the sulfonic acid group (-SO₃H) makes 3-(trimethylsilyl)-1-propanesulfonic acid a strong Brønsted acid. This acidity is the basis for its function as a catalyst in reactions that are promoted by protons, such as hydrolysis and condensation. A related compound, 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), is noted for its ability to generate Brønsted acid sites on catalyst supports like SBA-15 mesoporous silica (B1680970). mdpi.comresearchgate.net

Role in Hydrolysis Reactions

As a strong acid, 3-(trimethylsilyl)-1-propanesulfonic acid can serve as a catalyst for hydrolysis reactions. The catalytic cycle begins with the protonation of the substrate by the sulfonic acid. This protonation makes the substrate more electrophilic and susceptible to nucleophilic attack by water, thereby facilitating the cleavage of bonds. This mechanism is fundamental to acid-catalyzed hydrolysis of esters, ethers, and other functional groups.

Application in Condensation Reactions

In condensation reactions, where two smaller molecules combine to form a larger molecule with the elimination of a small molecule like water, 3-(trimethylsilyl)-1-propanesulfonic acid can act as an effective catalyst. Its role is to protonate one of the reactants, typically activating it towards nucleophilic attack by the other reactant. For example, in an esterification reaction between a carboxylic acid and an alcohol, the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the reaction.

Supramolecular Catalysis

The principles of molecular recognition and self-assembly have been harnessed to create complex, enzyme-like catalytic systems. In this context, molecules are used to construct confined microenvironments that can accelerate reactions and control selectivity.

Design and Synthesis of Enzyme Mimics Incorporating this compound Motifs

The development of artificial enzymes, or enzyme mimics, is a significant goal in catalysis, aiming to replicate the high efficiency and selectivity of natural enzymes. nih.govrsc.org These synthetic systems often feature a binding pocket to encapsulate substrates and strategically placed functional groups to perform catalysis. While the direct incorporation of this compound into such mimics is an area of potential research, the broader strategy involves using sulfonate motifs to provide acidic catalytic sites within a confined, enzyme-like pocket. The design of these systems focuses on creating non-covalent suprastructures that can synergistically enhance catalytic activity.

Mechanistic Studies of Host-Guest Mediated Reactions (e.g., Prins Cyclizations)

Significant research has been conducted on host-guest systems where a large, self-assembled supramolecular cage encapsulates smaller "guest" molecules, catalyzing their transformation. One of the most well-studied systems is the K₁₂Ga₄L₆ tetrahedral catalyst, which creates a chiral microenvironment capable of catalyzing reactions like the intramolecular Prins cyclization. rsc.orgnih.govresearchgate.net

Mechanistic studies reveal that the host cage exerts profound control over the reaction pathway. acs.orgacs.org For the Prins cyclization of citronellal, the encapsulation within the [Ga₄L₆]¹²⁻ cage alters the reaction's selectivity compared to the reaction in bulk solution. acs.orgacs.org The confinement effect and specific host-guest noncovalent interactions within the cage stabilize different transition states than those favored in solution. This leads to a switch in chemoselectivity, favoring the formation of piperidine (B6355638) or alkene products over the diol products that might otherwise predominate. acs.orgacs.org The host structure essentially acts as a synthetic active site, guiding the substrate into a specific conformation required for cyclization. researchgate.netacs.org

Turnover and Rate Acceleration Studies in Supramolecular Systems

Supramolecular host-guest systems have demonstrated remarkable catalytic efficiency, achieving significant rate accelerations and high turnover numbers. The turnover number (TON) refers to the number of substrate molecules converted per molecule of catalyst before it becomes inactivated, while the turnover frequency (TOF) is the rate of this turnover. wikipedia.org

In studies involving K₁₂Ga₄L₆ tetrahedral catalysts for Prins reactions, extremely high numbers of turnovers have been observed. rsc.orgnih.govresearchgate.net This indicates a robust catalytic system where the product can exit the host cavity, allowing a new substrate molecule to enter and react, sustaining the catalytic cycle. The rate accelerations achieved are also substantial, numbering among the largest magnitudes of transition state stabilization measured for a synthetic host-catalyst. rsc.orgnih.gov

The table below summarizes key performance metrics for these supramolecular systems.

Catalytic ParameterObserved ValueSystem Context
Maximum TurnoversUp to 840K₁₂Ga₄L₆ catalyzed Prins cyclizations rsc.orgnih.gov
Rate AccelerationOn the order of 10⁵K₁₂Ga₄L₆ catalyzed Prins cyclizations rsc.orgnih.gov

These findings underscore the potential of supramolecular chemistry to create highly active and efficient catalysts that mimic the function of natural enzymes.

Mechanistic Studies of Chemical Reactions

While specific studies detailing the direct catalytic role of this compound in the oxidation of sulfur dioxide (SO₂) are not prominently featured in the literature, the general mechanisms of SO₂ oxidation have been extensively investigated. These investigations provide a framework for understanding the chemical transformations that sulfonate-containing compounds might influence or undergo. The atmospheric oxidation of SO₂, a key process in the formation of acid rain, often proceeds via a catalytic cycle involving hydroxyl (•OH) radicals.

The initial step involves the reaction of a hydroxyl radical with sulfur dioxide to form a HOSO₂ intermediate. nasa.govepa.gov This intermediate is not stable and subsequently reacts with molecular oxygen. This reaction yields a hydroperoxyl radical (HO₂) and sulfur trioxide (SO₃). nasa.govepa.gov The catalytic cycle can be regenerated, for instance, by the reaction of the hydroperoxyl radical with nitric oxide (NO) to reform the hydroxyl radical. nasa.govepa.gov

A simplified representation of this catalytic oxidation mechanism is as follows:

Initiation: OH• + SO₂ (+M) → HOSO₂• (+M)

Propagation: HOSO₂• + O₂ → HO₂• + SO₃ nasa.govepa.gov

Regeneration: HO₂• + NO → OH• + NO₂ nasa.govepa.gov

Termination/Product Formation: SO₃ + H₂O → H₂SO₄

The elucidation of such reaction schemes has been accomplished using techniques like flash photolysis and resonance fluorescence to monitor the decay of hydroxyl radicals. nasa.gov On a molecular level, the mechanism of SO₂ oxidation over industrial catalysts, such as supported vanadium complexes, has also been shown to involve the formation of intermediate sulfite (B76179) and peroxo complexes on the catalyst surface. rsc.org

The hydrolysis of organosilicon compounds, particularly the cleavage of the silicon-carbon bond, is a fundamental reaction with mechanisms that depend significantly on the reaction conditions, such as pH. unm.edu The trimethylsilyl (B98337) group, [-(CH₃)₃Si], present in this compound, is susceptible to hydrolysis, and its mechanism can be understood by examining related organosilane reactions.

The hydrolysis of alkoxysilanes and other organosilanes generally proceeds through a bimolecular displacement (Sɴ2-type) reaction at the silicon atom. unm.eduresearchgate.net These reactions can be catalyzed by either acids or bases. unm.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of a group attached to the silicon, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu The process involves the formation of a positively charged, five-coordinate transition state (pentacoordinated silicon). unm.eduresearchgate.net The stability of this transition state, and thus the reaction rate, is influenced by the electronic properties of the organic substituents on the silicon atom. Electron-donating groups, such as alkyl groups, can stabilize this positively charged transition state, thereby accelerating the rate of hydrolysis. unm.eduresearchgate.net

Base-Catalyzed Hydrolysis: In basic or alkaline solutions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a silanolate anion on the silicon atom. unm.edu This also leads to a pentacoordinated transition state, but in this case, it is negatively charged. unm.edu Consequently, electron-withdrawing groups attached to the silicon atom facilitate the attack of the nucleophile and stabilize the negatively charged intermediate, which increases the reaction rate. unm.edu Conversely, electron-donating alkyl groups tend to retard the hydrolysis rate under basic conditions. unm.edu

The general trend for the hydrolysis rate of organosilanes of the type (CH₃)ₓSi(OC₂H₅)₄₋ₓ shows a clear dependence on pH and the number of alkyl substituents, as summarized in the table below.

CatalystEffect of Increasing Alkyl Substitution (x)Nature of Transition State
Acid (e.g., HCl)Accelerates Hydrolysis Rate unm.eduPositively Charged unm.edu
Base (e.g., NH₃)Retards Hydrolysis Rate unm.eduNegatively Charged unm.edu

While the carbon-silicon bond is generally stable, strong nucleophiles or acids can facilitate its cleavage. lkouniv.ac.inwikipedia.org The hydrolysis of the C-Si bond in compounds like this compound would follow these general mechanistic principles, where the specific conditions (pH, temperature) would determine the predominant pathway and reaction rate.

Interfacial and Materials Science Research

Impact on Interfacial Phenomena

The amphiphilic nature of 3-(trimethylsilyl)-1-propanesulfonate suggests its potential to influence the behavior of systems where interfaces play a critical role. This includes the modification of solid surfaces and the self-assembly of molecules in solution.

While direct studies on the modification of silica (B1680970) surfaces with this compound are not extensively documented in publicly available research, the behavior of analogous organosilane compounds provides a strong indication of its potential in this area. For instance, research on 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), a structurally similar compound, has demonstrated its ability to generate Brønsted acid sites on mesoporous silica supports like SBA-15. mdpi.comresearchgate.net In these studies, the trihydroxysilyl group of TPS can form covalent bonds with the silanol (B1196071) groups on the silica surface, effectively anchoring the sulfonic acid group to the material. mdpi.com

This functionalization significantly alters the surface properties of the silica, introducing acidic sites that can influence the adsorption of various molecules. mdpi.com The presence of these anchored sulfonic acid groups can create a negatively charged surface at appropriate pH values, which would be expected to enhance the adsorption of cationic species through electrostatic interactions.

It is important to note the chemical differences between this compound and TPS. The trimethylsilyl (B98337) group in the former is generally less reactive towards the silanol groups on a silica surface compared to the trihydroxysilyl group of TPS. This suggests that achieving a stable, covalently bonded modification of silica with this compound would likely require different reaction conditions or surface activation methods. However, the underlying principle of altering surface chemistry and adsorbate behavior through the introduction of sulfonate groups remains a key area of interest.

Table 1: Comparison of Organosilane Compounds for Silica Surface Modification

Feature This compound 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS)
Reactive Group for Surface Bonding Trimethylsilyl Trihydroxysilyl
Reactivity with Silica Surface Lower Higher
Functional Group Introduced Sulfonate Sulfonate
Primary Interaction with Adsorbates Electrostatic (with cationic species) Brønsted acid-base, Electrostatic
Documented Research on Silica Limited Documented for SBA-15 modification mdpi.comresearchgate.net

The influence of this compound on micellar and self-assembly systems is not specifically detailed in the available scientific literature. However, based on its molecular structure, we can infer its potential behavior. The molecule possesses a hydrophilic sulfonate head group and a hydrophobic tail composed of the propyl chain and the trimethylsilyl group. This amphiphilic character is a prerequisite for participation in micellar and self-assembly systems.

In aqueous solutions, surfactants self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water molecules. It is plausible that this compound could act as a surfactant, forming micelles with a core of trimethylsilylpropyl groups and a corona of sulfonate head groups interacting with the surrounding water.

Application in Novel Materials Development

The bifunctional nature of this compound, containing both a silyl (B83357) group and a sulfonate group, makes it a candidate for the synthesis of advanced materials with tailored properties.

There is a lack of specific research detailing the use of this compound in the synthesis of anion exchange membranes (AEMs). AEMs are a critical component in various electrochemical technologies, such as fuel cells and water electrolyzers, and they require positively charged functional groups to facilitate the transport of anions. mdpi.commdpi.com

Typically, the synthesis of AEMs involves the introduction of cationic groups, such as quaternary ammonium (B1175870) or phosphonium (B103445) moieties, onto a polymer backbone. mdpi.commdpi.com The structure of this compound, with its anionic sulfonate group, does not lend itself to direct application as the primary functional group in an AEM. However, one could speculate on its potential use as a component in a composite or hybrid membrane. For instance, the silyl group could potentially be used to graft the molecule onto a polymer backbone or an inorganic filler within the membrane structure. The presence of the sulfonate group could then influence the membrane's hydrophilicity, water uptake, and ion transport properties. nih.gov These potential applications are speculative and would require significant research and development to be realized.

A notable application of this compound in materials science is its use as a reagent in the synthesis of polyamine block copolymers. sigmaaldrich.comsigmaaldrich.com Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. nih.govmdpi.com The distinct properties of each block can lead to the formation of microphase-separated structures, resulting in materials with unique mechanical, thermal, and chemical properties. nih.gov

Polyamines are polymers containing repeating units with amine functional groups. They are known for their ability to chelate metal ions, their biological activity, and their use in drug and gene delivery systems. nih.gov By using this compound in the synthesis of polyamine block copolymers, it is possible to introduce both silyl and sulfonate functionalities into the final material.

The trimethylsilyl groups can impart properties such as increased thermal stability, gas permeability, and solubility in nonpolar solvents, as seen in polymers like poly[1-(trimethylsilyl)-1-propyne]. monash.edumdpi.commdpi.com The sulfonate groups, on the other hand, can introduce hydrophilicity, ionic conductivity, and the ability to interact with cationic species. vt.eduresearchgate.netmdpi.com The combination of these properties in a single block copolymer could lead to the development of novel materials for a range of applications, including specialty membranes, coatings, and biomedical devices.

Table 2: Potential Properties and Applications of Polyamine Block Copolymers Synthesized with this compound

Property Originating Functional Group Potential Application
Hydrophilicity Sulfonate Water-soluble or water-swellable materials, hydrogels
Ionic Conductivity Sulfonate Solid polymer electrolytes, ion-exchange resins
Metal Ion Chelation Polyamine backbone Water purification, catalysis
Biocompatibility Polyamine backbone Drug delivery, tissue engineering
Gas Permeability Trimethylsilyl Gas separation membranes
Thermal Stability Trimethylsilyl High-performance plastics, coatings

Theoretical and Computational Chemistry

Computational Modeling of Molecular Structure and Reactivity

Computational modeling serves as a powerful tool to elucidate the three-dimensional structure of 3-(trimethylsilyl)-1-propanesulfonate and to predict its chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to calculate the equilibrium geometry of the DSS anion, determining bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These calculations are foundational, as the geometric parameters directly influence the molecule's spectroscopic and interactive properties. researchgate.net

The models can also map the electrostatic potential surface, identifying electron-rich and electron-deficient regions. This information is crucial for understanding how DSS interacts with other molecules, including solvent molecules and solutes in solution. For instance, the negatively charged sulfonate group is predicted to be a primary site for electrostatic interactions and hydrogen bonding. Reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack, although DSS is generally considered chemically inert, a key property for its use as a reference standard.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of DSS, particularly its Nuclear Magnetic Resonance (NMR) spectra. winterschool.cc These theoretical predictions are vital for assigning experimental spectra and understanding the underlying electronic structure that gives rise to the observed spectroscopic parameters. epj-conferences.org

The prediction of NMR chemical shifts and coupling constants for DSS is a significant application of quantum chemistry. researchgate.net DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for calculating the magnetic shielding tensors of nuclei within the molecule. nih.gov From these tensors, the isotropic shielding constants are derived, which can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These calculations can predict the ¹H and ¹³C chemical shifts for the trimethylsilyl (B98337) group and the propyl chain of DSS. nih.gov The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the proper modeling of environmental factors like the solvent. researchgate.net Similarly, spin-spin coupling constants can be computed, providing further detail for the complete theoretical simulation of the NMR spectrum. researchgate.net Machine learning algorithms, trained on extensive databases of experimental and calculated data, are also emerging as a rapid and accurate method for predicting these NMR parameters. nih.gov

Below is a table summarizing the typical nuclei of interest for NMR parameter prediction in DSS:

NucleusType of ParameterInfluencing Factors
¹HChemical ShiftLocal electronic environment, solvent effects
¹³CChemical ShiftHybridization, electronegativity of attached groups
²⁹SiChemical ShiftSilyl (B83357) group substituents, molecular geometry
J (H-H)Coupling ConstantNumber of intervening bonds, dihedral angle

A critical step in computational chemistry is the validation of theoretical models against experimental results. The predicted NMR chemical shifts and coupling constants for DSS are compared with high-resolution experimental spectra obtained from samples in aqueous solutions (typically D₂O). nih.gov A strong correlation between the calculated and observed spectra lends confidence to the computational method and the structural interpretation. aip.org

Discrepancies between theoretical predictions and experimental data can often be attributed to factors not fully accounted for in the calculation, such as specific solvent-solute interactions, temperature effects, or conformational averaging in the flexible propyl chain. nih.gov By refining the computational model—for example, by using implicit solvent models or by performing explicit solvent simulations—researchers can improve the accuracy of their predictions and gain a more detailed understanding of the molecule's behavior in a real-world environment. This iterative process of prediction and validation is fundamental to advancing the reliability of computational spectroscopy. aip.org

Simulations of Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in its common application as an NMR standard in aqueous solutions, it is crucial to simulate its interactions with the surrounding solvent molecules. researchgate.net Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful techniques used for this purpose. acs.orgosti.gov

MD simulations treat DSS and a large number of water molecules classically, allowing for the simulation of their movements over time. acs.org These simulations provide insights into the structure of water around the DSS anion, revealing how water molecules arrange themselves around the hydrophobic trimethylsilyl group and the hydrophilic sulfonate group. Analysis of radial distribution functions from these simulations can quantify the hydration shells and the nature of hydrogen bonding between the sulfonate oxygens and water hydrogens. aip.org

These simulations are also critical for understanding how intermolecular interactions affect the properties of DSS, particularly its NMR signals. The conformation of the flexible propyl chain can be influenced by the surrounding solvent, and simulations can explore the conformational landscape and the relative energies of different conformers. By averaging calculated properties over the course of a simulation, a more accurate and dynamic picture of the molecule in solution is obtained, leading to a better correspondence between theoretical predictions and experimental observations. osti.gov

Emerging Research Directions and Future Perspectives

Novel Applications in Chemical Biology

The distinct properties of 3-(trimethylsilyl)-1-propanesulfonate are being increasingly exploited in the field of chemical biology, particularly in the realm of NMR-based metabolomics and as a tool for studying protein structure and interactions.

In NMR-based metabolomics, which involves the comprehensive analysis of metabolites in biological samples, DSS serves as a crucial internal standard for both chemical shift referencing and quantification. Recent studies have demonstrated its application in profiling the metabolic changes associated with diseases. For instance, in studies of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in animal models, a condition mimicking human ulcerative colitis, NMR spectroscopy with DSS as a reference has been used to identify characteristic metabolic fingerprints in serum and urine. nih.govscispace.com These studies enable the identification of potential biomarkers for disease diagnosis and progression.

Beyond its role as a passive standard, the trimethylsilyl (B98337) group itself is being explored as a reporter tag in NMR studies of protein conformational changes. The sharp and intense signal from the TMS group, located in a region of the NMR spectrum typically devoid of signals from biological macromolecules, allows for sensitive monitoring of changes in the local environment of the tag. This approach has been used to study conformational shifts in large membrane proteins like G-protein-coupled receptors (GPCRs), providing insights into their activation mechanisms.

Furthermore, the development of deuterated forms of DSS, such as 3-(trimethylsilyl)-1-propanesulfonic acid-d6, enhances its utility in complex biological samples by minimizing interference from proton signals of the DSS molecule itself, thereby improving the clarity of the resulting spectra.

Table 1: Applications of this compound in Chemical Biology
Application AreaSpecific UseKey Research Finding
NMR-Based MetabolomicsInternal standard for quantitative analysis of metabolites in biological fluids.Identification of metabolic biomarkers for diseases such as ulcerative colitis. nih.govscispace.com
Protein Conformational StudiesTrimethylsilyl group used as a reporter tag for monitoring protein dynamics.Elucidation of activation mechanisms in G-protein-coupled receptors.
Enhanced Spectral ResolutionUse of deuterated DSS (DSS-d6) to reduce signal overlap in complex spectra.Improved clarity and accuracy in the analysis of biological samples.

Advanced Methodologies for Reaction Monitoring and Process Control

The real-time monitoring of chemical reactions and bioprocesses is critical for optimizing reaction conditions, ensuring product quality, and enhancing safety. NMR spectroscopy, facilitated by the use of stable internal standards like this compound, is emerging as a powerful process analytical technology (PAT) tool.

In the context of bioreactors, for example, in the production of biologics or biofuels, real-time monitoring of cell culture media is essential for maintaining optimal growth conditions and maximizing product yield. High-throughput NMR metabolomics, using DSS as a reference, allows for the rapid and automated quantification of key metabolites, providing a detailed snapshot of the cellular metabolic state. This information can be used to adjust process parameters in real-time, leading to improved process control and efficiency.

Similarly, in chemical synthesis, in-situ NMR monitoring provides valuable kinetic and mechanistic information. The use of DSS as an internal standard enables the accurate quantification of reactants, intermediates, and products directly in the reaction mixture, without the need for sample withdrawal and quenching. This is particularly advantageous for reactions that are sensitive to air or moisture, or for those that proceed rapidly. The data obtained from real-time NMR monitoring can be used to build kinetic models, optimize reaction parameters, and ensure consistent product quality in both laboratory and industrial settings.

Table 2: Role of this compound in Reaction Monitoring
Monitoring ApplicationFunction of this compoundAdvantage
Bioprocess Monitoring (e.g., Bioreactors)Internal standard for quantitative NMR metabolomics of cell culture media.Enables real-time adjustment of process parameters for optimized yield and quality.
Chemical Synthesis MonitoringInternal standard for in-situ NMR analysis of reaction kinetics and mechanisms.Provides accurate, real-time quantitative data without disturbing the reaction system.

Design Principles for Next-Generation Functional Materials

The unique molecular architecture of this compound, featuring a hydrophobic trimethylsilyl group and a hydrophilic sulfonate group, presents intriguing possibilities for its use as a building block in the design of advanced functional materials. While research in this area is still in its early stages, the known properties of its constituent functional groups provide a basis for envisioning its potential applications.

One area of interest is in the synthesis of novel polymers. For instance, this compound can be used as a reagent in the synthesis of polyamine block-copolymers. sigmaaldrich.com The incorporation of the sulfonate group can impart desirable properties such as increased water solubility and the potential for electrostatic interactions, which are crucial for applications in areas like drug delivery and biomaterials.

Furthermore, the principles of self-assembly can be harnessed by utilizing the amphiphilic nature of molecules containing both silyl (B83357) and sulfonate groups. Organosilane sulfonates can act as structure-directing agents in the synthesis of porous materials, influencing their morphology and surface properties. The trimethylsilyl group can provide a hydrophobic domain, while the sulfonate group offers a hydrophilic and charged site. This dual functionality is a key design principle for creating materials with tailored surface properties, such as antifouling coatings for biomedical devices or marine applications. By controlling the density and arrangement of these functional groups on a surface, it is possible to modulate its interaction with proteins, cells, and microorganisms.

A related compound, 3-(trihydroxysilyl)-1-propanesulfonic acid, has been investigated for the modification of catalysts, demonstrating the potential for this class of compounds to create bifunctional materials with both acidic and redox sites. This suggests that this compound could be a precursor to such materials, with the trimethylsilyl group offering a handle for specific chemical transformations.

Table 3: Potential Design Principles Utilizing this compound in Functional Materials
Material TypeDesign PrinciplePotential Application
Functional PolymersIncorporation of sulfonate groups for hydrophilicity and charge.Drug delivery systems, biomaterials. sigmaaldrich.com
Porous MaterialsUse as a structure-directing agent due to its amphiphilic nature.Catalysis, separation membranes.
Antifouling SurfacesCreation of surfaces with controlled hydrophobic/hydrophilic domains.Biomedical implants, marine coatings.
Bifunctional CatalystsPrecursor for materials with both acidic and other functional sites.Green chemistry, industrial catalysis.

Q & A

Q. What is the role of 3-(Trimethylsilyl)-1-propanesulfonate (TMSP) in NMR spectroscopy, and why is it preferred over tetramethylsilane (TMS) in aqueous solutions?

TMSP, particularly its sodium salt (DSS), serves as an internal reference standard in ¹H NMR for D₂O-based experiments. Unlike TMS, which is hydrophobic and insoluble in water, DSS dissolves readily in aqueous solutions, providing a sharp singlet at 0 ppm for precise chemical shift calibration. This is critical for biological and metabolomic studies where sample matrices are aqueous .

Q. What synthetic route is commonly employed to prepare TMSP in laboratory settings?

Synthesis involves the reaction of trimethylsilyl chloride with propane-1-sulfonic acid under controlled stoichiometric and temperature conditions. Post-reaction purification (e.g., recrystallization or chromatography) ensures high purity (>98%), which is essential for minimizing spectral interference in NMR applications .

Q. How does the stability of TMSP under varying pH and temperature conditions impact its utility in long-term experiments?

The trimethylsilyl group confers hydrolytic stability, while the sulfonate moiety enhances solubility and ionic compatibility. TMSP remains inert across a broad pH range (2–12) and at temperatures up to 80°C, making it suitable for extended NMR studies or reactions requiring harsh conditions .

Q. What criteria should guide the selection of TMSP as an internal standard in quantitative NMR (qNMR)?

Key criteria include:

  • Non-reactivity : TMSP does not participate in most chemical reactions.
  • Distinct spectral signature : A single resonance at 0 ppm avoids overlap with analyte signals.
  • Stability : No degradation over experimental timelines. Validate by confirming the absence of side reactions or precipitation in the sample matrix .

Q. How is TMSP concentration optimized to balance reference signal clarity and minimal interference in biological samples?

Typical concentrations range from 0.1–0.5 mM. Higher concentrations risk signal saturation or interactions with charged biomolecules (e.g., proteins). Calibration curves using dilution series can identify the optimal concentration for specific experimental conditions .

Advanced Research Questions

Q. How can ionic strength variations in complex buffers affect TMSP’s chemical shift, and what methodological adjustments mitigate this?

High ionic strength may induce minor shifts in TMSP’s resonance due to changes in solvation. To address this:

  • Standardize buffer composition across all samples.
  • Use a secondary internal reference (e.g., ¹³C-labeled glucose) specific to the sample matrix.
  • Pre-calibrate under simulated ionic conditions to establish correction factors .

Q. How does TMSP interact with cationic biomolecules (e.g., proteins), and how can such interactions be minimized?

The sulfonate group forms ionic bonds with positively charged residues (e.g., lysine), potentially altering protein conformation. Mitigation strategies include:

  • Using low TMSP concentrations (<0.2 mM).
  • Validating structural data with orthogonal techniques (e.g., circular dichroism).
  • Employing zwitterionic buffers to shield electrostatic interactions .

Q. In reaction yield quantification via qNMR, how is TMSP integrated into data analysis workflows to ensure accuracy?

  • Prepare a calibration curve using known TMSP:analyte ratios.
  • Integrate analyte peaks relative to TMSP’s signal and normalize for relaxation effects (T₁/T₂).
  • For kinetic studies, use time-point sampling with internal standard spiking to account for instrument drift .

Q. What are the limitations of TMSP in metabolomic studies, and how can they be addressed to enhance dynamic range?

TMSP’s singlet may overlap with metabolites in crowded regions (e.g., aliphatic protons). Solutions include:

  • Spectral expansion : Use higher magnetic fields (≥600 MHz) to improve resolution.
  • Isotopic labeling : Spike samples with ¹³C-labeled metabolites for unambiguous identification.
  • Buffer optimization : Adjust pH to shift metabolite resonances away from TMSP’s signal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.